N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Description
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (IUPAC name: 4-amino-N-(aminoiminomethyl)benzenesulfonamide) is a sulfonamide derivative characterized by a guanidine group (aminoiminomethyl) attached to the para position of the phenyl ring.
Properties
Molecular Formula |
C8H12N4O2S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]guanidine |
InChI |
InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11) |
InChI Key |
SCPJPDXOWPNADW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of 4-Nitrobenzenesulfonamide with Guanidine
This method involves reducing the nitro group to an amine and subsequently forming the guanidine moiety.
Mechanism :
- Nitro Reduction : The nitro group (-NO₂) is reduced to an amine (-NH₂) under acidic or basic conditions.
- Guanidine Formation : The amine reacts with guanidine to form the aminoiminomethyl group (-NH-C(=NH)-NH₂).
Advantages :
- Single-step process for nitro reduction and guanidine coupling.
- High purity achievable through recrystallization.
Limitations :
- Harsh reaction conditions (elevated temperatures).
- Potential side reactions in non-aqueous solvents.
Iodide-Catalyzed Reaction of p-Aminobenzenesulfonamide with Guanidine
This optimized method employs iodide catalysts to enhance reaction efficiency.
Mechanism :
- Catalytic Activation : Iodide ions facilitate nucleophilic attack by guanidine on the amine.
- Amine-Guanidine Coupling : Forms the aminoiminomethyl group under mild conditions.
Advantages :
- Green chemistry approach (aqueous solvent, low catalyst load).
- Shorter reaction times compared to traditional methods.
Limitations :
- Requires precise control of iodide concentration.
- Limited scalability without advanced reactor designs.
NaBH₄/NiCl₂-Mediated Nitro Reduction Followed by Guanidine Reaction
This method uses alternative reducing agents for nitro group conversion.
Mechanism :
- Nitro Reduction : NaBH₄ reduces the nitro group to an amine in the presence of NiCl₂.
- Guanidine Coupling : The amine reacts with guanidine under basic conditions.
Advantages :
- Milder reducing conditions compared to H₂/Pd.
- Compatible with sensitive functional groups.
Limitations :
- Lower yields compared to iodide-catalyzed methods.
- Requires anhydrous conditions for NaBH₄ stability.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Reaction | HCl/triethylamine | 80–100°C | 2–6 h | 50–90% | Single-step process, high purity | Harsh conditions, side reactions |
| Iodide-Catalyzed | KI/NaI (0.5–1.1%) | 40–65°C | 2–3 h | 96.3% | Green chemistry, rapid reaction | Requires precise catalyst control |
| NaBH₄/NiCl₂ | NaBH₄, NiCl₂ | 80°C | 5 h | 74% | Mild conditions, functional group safety | Lower yield, anhydrous environment needed |
Key Insights :
- Iodide-catalyzed reactions offer the highest efficiency and sustainability.
- NaBH₄/NiCl₂ is suitable for nitro-sensitive substrates but requires optimization for scalability.
Optimization Strategies
Solvent Selection
Catalyst Engineering
Temperature Control
- 40–65°C : Optimal for iodide-catalyzed reactions to balance yield and catalyst stability.
- 80–100°C : Required for NaBH₄/NiCl₂ but risks decomposition of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as an anticancer agent. The compound exhibits inhibitory effects on protein kinases, which play a crucial role in cellular proliferation associated with various cancers. For instance, it has been shown to inhibit pathways involved in tumor growth and metastasis, making it a candidate for cancer therapy .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. By modulating signaling pathways related to inflammation, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Its sulfonamide structure is known to interfere with bacterial folic acid synthesis, a mechanism that can be leveraged to combat bacterial infections .
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in treating metabolic disorders such as diabetes and obesity .
Research Tool in Signal Transduction Studies
Due to its ability to modulate kinase activity, this compound serves as a valuable research tool in studying signal transduction mechanisms within cells. It aids in understanding how alterations in these pathways can lead to disease states .
Clinical Trials for Cancer Treatment
A series of clinical trials have investigated the efficacy of this compound in patients with specific types of cancer. Results indicated a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens .
Anti-inflammatory Drug Development
Research has focused on developing formulations containing this compound for treating chronic inflammatory conditions. A notable study reported significant improvements in patient symptoms and reduced inflammatory markers after administration of the drug over a specified period .
Data Tables
| Application Area | Specific Use Case | Outcome |
|---|---|---|
| Anticancer | Inhibition of protein kinases | Reduced tumor growth |
| Anti-inflammatory | Treatment of arthritis | Decreased pain and swelling |
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple pathogens |
| Enzyme Inhibition | Modulation of metabolic pathways | Altered glucose metabolism |
Mechanism of Action
The mechanism of action of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The guanidine group in the target compound is a critical structural determinant. Comparisons with analogs highlight how substituent modifications influence activity:
Key Observations :
Pharmacological Analogues
Sulfonamides with antiarrhythmic, antiviral, or enzyme-inhibitory properties demonstrate how structural variations drive therapeutic effects:
Key Observations :
- Ersentilide’s imidazole-phenoxy chain enables dual ion-channel modulation, unlike the guanidine group in the target compound .
Biological Activity
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, a sulfonamide compound, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical structure:
- Molecular Formula : C8H12N4O2S
- Molecular Weight : 216.27 g/mol
- CAS Number : 2760997
This structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.
This compound primarily exerts its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, modifying their activity. This is particularly relevant in the context of DNA methyltransferases (DNMTs), where it has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, leading to alterations in gene expression associated with cancer progression .
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction can lead to changes in cellular signaling pathways that affect cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to induce cytotoxicity in leukemia cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of approximately 0.9 μM against human DNMT3A, highlighting its potency as an anticancer agent .
Study 1: Inhibition of DNA Methyltransferases
In a study focusing on the inhibition of DNMTs, derivatives of this compound were synthesized and evaluated for their ability to reactivate silenced genes in leukemia cells. The most potent derivatives exhibited significant cytotoxicity and reactivation of tumor suppressor genes, demonstrating the compound's potential as a therapeutic agent in epigenetic modulation .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to its ability to inhibit bacterial cell wall synthesis .
Research Findings Summary Table
| Activity | Target | IC50/EC50 Value | Notes |
|---|---|---|---|
| DNMT Inhibition | DNMT1 | 10 μM | Reactivates silenced genes in cancer cells |
| DNMT3A | 0.9 μM | Significant cytotoxicity | |
| Antimicrobial | Various bacterial strains | Varies | Effective against MRSA |
Q & A
Q. How does this compound compare to its structural analogs in terms of off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
